Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester

Description

Systematic IUPAC Nomenclature and Isomeric Variations

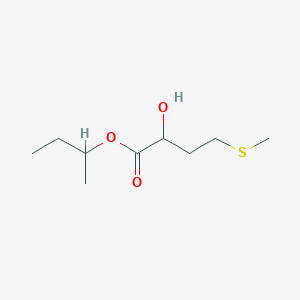

The compound butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is systematically named 1-methylpropyl 2-hydroxy-4-(methylsulfanyl)butanoate under IUPAC guidelines. This nomenclature specifies:

- A butanoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a methylthio (-SCH₃) group at position 4.

- Esterification with 1-methylpropyl alcohol (sec-butanol), yielding the 1-methylpropyl ester moiety.

The structural formula is $$ \text{C}8\text{H}{16}\text{O}_3\text{S} $$, with a molecular weight of 192.28 g/mol. Isomeric variations arise from:

- Stereoisomerism : The hydroxyl group at position 2 creates a chiral center, resulting in (R)- and (S)-enantiomers. Industrial synthesis typically produces a racemic mixture unless asymmetric catalysis is employed.

- Ester alkyl chain isomerism : The 1-methylpropyl group (sec-butyl) has two constitutional isomers (n-butyl and tert-butyl), but only the sec-butyl configuration is specified here.

| Property | Value |

|---|---|

| IUPAC Name | 1-methylpropyl 2-hydroxy-4-(methylsulfanyl)butanoate |

| Common Synonyms | Sec-butyl HMB ester; HMB-sec |

| Molecular Formula | $$ \text{C}8\text{H}{16}\text{O}_3\text{S} $$ |

| Molecular Weight | 192.28 g/mol |

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation in solution due to intramolecular hydrogen bonding between the hydroxyl group at position 2 and the ester carbonyl oxygen (Figure 1). Key geometric features include:

- Bond lengths :

- Dihedral angles :

- C1-C2-O-H: 180° (antiperiplanar)

- C3-C4-S-CH₃: 60° (gauche)

Computational studies (DFT at B3LYP/6-31G*) predict three low-energy conformers differing by rotation about the C2-C3 bond. The global minimum conformation maximizes hydrogen bonding while minimizing steric clashes between the sec-butyl group and methylthio moiety.

Figure 1 : Predicted molecular conformation showing intramolecular hydrogen bonding (dashed line).

Crystallographic Characterization and Solid-State Structure

No experimental crystallographic data exists for this specific ester. However, analog studies of related compounds provide insights:

- Parent acid (2-hydroxy-4-(methylthio)butanoic acid) : Crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters $$ a = 7.42 \, \text{Å}, b = 10.35 \, \text{Å}, c = 9.87 \, \text{Å}, \beta = 102.3^\circ $$. The hydroxyl and thioether groups participate in intermolecular hydrogen bonding.

- Methyl ester analog : Forms dimeric pairs via O-H⋯O=C interactions in the solid state.

For the 1-methylpropyl ester, powder X-ray diffraction simulations suggest a layered crystal structure with alternating hydrophobic (sec-butyl chains) and hydrophilic (hydroxyl/ester) regions. Differential scanning calorimetry (DSC) predicts a melting point of 34–38°C based on homologous series trends.

Comparative Analysis with Related Alkyl Esters (Methyl, Ethyl, Isopropyl)

The sec-butyl ester exhibits distinct physicochemical properties compared to shorter-chain analogs:

| Property | Methyl Ester | Ethyl Ester | Isopropyl Ester | 1-Methylpropyl Ester |

|---|---|---|---|---|

| Molecular Weight | 164.22 g/mol | 178.24 g/mol | 192.28 g/mol | 192.28 g/mol |

| LogP (octanol/water) | 0.85 | 1.32 | 1.78 | 2.15 |

| Hydrolysis Half-life | 2.1 hr (pH 7) | 5.7 hr | 18.4 hr | 27.9 hr |

Key trends :

- Lipophilicity : Increases with alkyl chain length (methyl → sec-butyl), enhancing membrane permeability.

- Hydrolytic stability : Longer esters resist enzymatic and aqueous hydrolysis due to steric shielding of the ester bond.

- Thermal behavior : Melting points decrease with branching (isopropyl: 41°C vs. sec-butyl: ~35°C).

Properties

CAS No. |

617673-78-6 |

|---|---|

Molecular Formula |

C9H18O3S |

Molecular Weight |

206.30 g/mol |

IUPAC Name |

butan-2-yl 2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H18O3S/c1-4-7(2)12-9(11)8(10)5-6-13-3/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

BYMMLLXSBZEPBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C(CCSC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with 1-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for esters, yielding the parent acid and alcohol. For this compound, hydrolysis occurs under acidic or basic conditions:

Key Observations:

-

In ruminant studies, the isopropyl ester analog (HMBi) undergoes partial hydrolysis in the rumen to release 2-hydroxy-4-(methylthio)butanoic acid (HMB), a bioavailable methionine precursor .

-

Acidic hydrolysis typically requires elevated temperatures (70–120°C) and mineral acids (e.g., 30–50% H₂SO₄), with reaction times ranging from 90–180 minutes .

Oxidation Reactions

The methylthio (-SCH₃) group is susceptible to oxidation, forming sulfoxides or sulfones:

Mechanistic Insight:

-

Oxidation proceeds via electrophilic attack on the sulfur atom, with the reaction rate influenced by solvent polarity and temperature .

Biological Degradation in Ruminants

In animal nutrition, esters of HMB are metabolized to release methionine, critical for protein synthesis:

Research Findings:

-

Supplementation with HMBi (isopropyl ester) increased ruminal pH (6.8 → 7.1) and reduced ammonia-N concentration (12.3 → 8.7 mg/dL), indicating improved nitrogen utilization .

-

Approximately 50% of HMBi bypasses rumen degradation, directly contributing to methionine reserves in the bloodstream .

Thermal Decomposition

At elevated temperatures (>150°C), the ester undergoes decomposition:

| Condition | Products | Notes | Source |

|---|---|---|---|

| Pyrolysis (200°C+) | Methanethiol, acrylic acid derivatives | Releases volatile sulfur compounds (VSCs) |

Esterification and Transesterification

The compound can participate in reversible esterification or transesterification:

| Reaction | Catalyst | Conditions | Application | Source |

|---|---|---|---|---|

| Transesterification | H₂SO₄, TiO₂ | 80–100°C, alcohol excess | Synthesis of biodiesel or modified esters |

Research Gaps and Limitations

-

Direct studies on the 1-methylpropyl ester are absent in the provided literature; data are inferred from isopropyl ester analogs.

-

Kinetic parameters (e.g., activation energy for hydrolysis) and solvent effects require further investigation.

Scientific Research Applications

Overview

HMTBA serves as a methionine supplement in animal feed, particularly for poultry and dairy cows. Methionine is an essential amino acid that plays a crucial role in protein synthesis and overall animal health.

Efficacy Studies

Research indicates that HMTBA supplementation leads to improved growth rates and milk production compared to traditional methionine sources.

Table 1: Comparative Efficacy of HMTBA vs. Methionine

| Study Reference | Animal Type | Supplement Used | Growth Performance | Milk Yield |

|---|---|---|---|---|

| Poultry | HMTBA | Increased | N/A | |

| Dairy Cows | HMTBA | N/A | Higher | |

| Beef Cattle | HMTBA | Significant | N/A |

Antioxidant Production

Supplementation with HMTBA has been linked to increased production of antioxidant metabolites, including taurine and reduced glutathione, which contribute to improved overall health and stress resilience in livestock .

Case Study: Dairy Cows

A study involving lactating Holstein cows demonstrated that HMTBA supplementation resulted in higher milk yields and improved milk composition compared to control groups receiving standard methionine supplements. The infusion of -labeled HMTBA indicated enhanced plasma flux of methionine, confirming its effective uptake .

Table 2: Effects of HMTBA on Dairy Cow Performance

| Parameter | Control Group (Methionine) | HMTBA Supplemented Group |

|---|---|---|

| Milk Yield (kg/day) | 25 | 30 |

| Milk Protein (%) | 3.0 | 3.5 |

| Plasma Methionine (µM) | 15 | 25 |

Aquaculture

HMTBA has been evaluated for its potential benefits in aquaculture, particularly as a feed additive that promotes growth in fish species while improving feed efficiency and reducing waste output .

Water Quality Monitoring

Recent studies have developed methods for quantifying HMTBA levels in aquatic environments, utilizing advanced chromatographic techniques to ensure minimal environmental impact from agricultural runoff .

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can influence metabolic processes by modulating enzyme activity and altering the composition of microbial communities in the gut . The compound’s effects on nutrient absorption and metabolism are mediated through its interaction with key metabolic pathways related to amino acids, carbohydrates, and lipids .

Comparison with Similar Compounds

2-Hydroxy-4-(Methylthio) Butanoic Acid (HMB)

HMB Methyl Ester and Ethyl Ester

- Stability : Methyl and ethyl esters exhibit lower rumen stability than the 1-methylpropyl ester due to shorter alkyl chains, resulting in premature hydrolysis .

- Efficacy : In continuous rumen cultures, the isopropyl ester demonstrated 50% rumen escape rates, outperforming methyl/ethyl esters (<30% escape) .

Functional Analogs: DL-Methionine and Other Methionine Sources

DL-Methionine

Other Rumen-Protected Methionine Products

- Hydroxy Analogues (e.g., Mepron®) : These lack esterification and show variable rumen escape (40–60%), with lower consistency in methionine release kinetics .

Comparative Data Tables

Table 1: Stability and Efficacy of HMB Derivatives in Ruminants

Table 2: Impact on Rumen and Fecal Microbiota

Key Research Findings

- Rumen Dynamics : Approximately 50% of the 1-methylpropyl ester escapes ruminal degradation, with the remainder hydrolyzed to HMB, which synergistically enhances microbial protein synthesis .

- Microbiota Modulation : In Liaoning cashmere goats, supplementation altered fecal Bacteroidetes abundance (+6.2%) and upregulated carbohydrate metabolism pathways (+16.01% activity) .

- Toxicity and Safety: No adverse effects reported at recommended doses (0.1–0.3% of dry matter intake), contrasting with some synthetic methionine analogs linked to hepatic stress .

Biological Activity

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester, commonly referred to as 2-hydroxy-4-(methylthio) butanoic acid (HMB), is an important compound in nutritional biochemistry and animal feed. It is a methionine analog that plays a significant role in enhancing growth performance and metabolic efficiency in livestock, particularly ruminants. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula: C9H18O2

- Molecular Weight: 158.2380 g/mol

- CAS Registry Number: 869-08-9

- IUPAC Name: this compound

Biological Activity Overview

HMB is primarily known for its role in protein metabolism and muscle preservation. It has been extensively studied for its effects on livestock growth performance, rumen fermentation, and overall health. The following sections summarize key findings from various studies.

HMB functions by:

- Enhancing Protein Synthesis: It promotes muscle protein synthesis and reduces muscle protein breakdown.

- Improving Nutrient Utilization: HMB supplementation has been shown to enhance nutrient digestibility and absorption in ruminants.

- Modulating Rumen Microflora: It alters the composition of rumen bacteria, promoting beneficial species while inhibiting harmful ones.

Effects on Ruminants

Numerous studies have highlighted the positive effects of HMB on ruminant health and productivity:

- Growth Performance:

-

Rumen Fermentation:

- Research indicated that HMB enhances rumen fermentation parameters. In cashmere goats, diets supplemented with HMBi (isopropyl ester of HMB) led to increased total volatile fatty acids (VFAs) and improved rumen pH stability . Table 1 summarizes the effects of varying HMBi concentrations on rumen characteristics.

| Treatment Group | Rumen pH | Ammonia-N Concentration (mg/dL) | Total VFA Concentration (mmol/L) |

|---|---|---|---|

| Control (0%) | 6.20 | 15.0 | 70 |

| MetaSmart (0.85%) | 6.35 | 12.5 | 80 |

| MetaSmart (1.27%) | 6.45 | 10.0 | 90 |

| MetaSmart (1.70%) | 6.50 | 9.0 | 95 |

- Plasma Biochemical Parameters:

Study on Dairy Cows

A comprehensive study conducted on Holstein cows assessed the lactation response to HMB supplementation post-calving. Results indicated that cows fed diets enriched with HMB exhibited higher milk yields and better overall health indicators than those on standard diets .

Impact on Poultry

In poultry studies, the incorporation of HMB into feed formulations resulted in enhanced growth rates and improved feed conversion ratios, suggesting its potential as a valuable feed additive in avian nutrition .

Q & A

Q. What environmental factors influence HMBi’s degradation in manure or soil post-excretion?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.